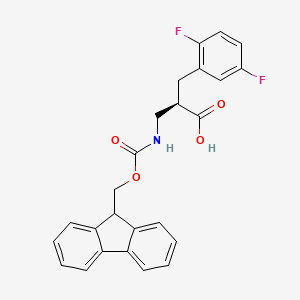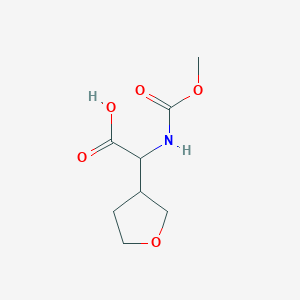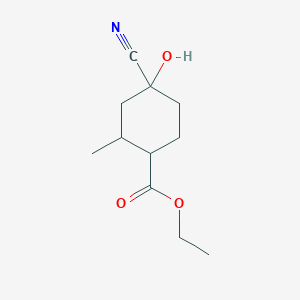
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole is a complex organic compound that features an imidazole ring substituted with a benzyloxy methyl group, a 2,3-dimethylphenyl group, and an iodine atom
Métodos De Preparación
The synthesis of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the benzyloxy methyl group: This step involves the reaction of the imidazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Substitution with the 2,3-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Aplicaciones Científicas De Investigación
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparación Con Compuestos Similares
Similar compounds to 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole include other substituted imidazoles, such as:
1-((Benzyloxy)methyl)-2-phenyl-1H-imidazole: Lacks the iodine and dimethylphenyl groups, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-1H-imidazole: Lacks the iodine atom, which affects its ability to undergo certain substitution reactions.
1-((Benzyloxy)methyl)-2-iodo-1H-imidazole: Lacks the dimethylphenyl group, which may influence its biological activity and material properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H19IN2O |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenyl)-2-iodo-1-(phenylmethoxymethyl)imidazole |
InChI |
InChI=1S/C19H19IN2O/c1-14-7-6-10-17(15(14)2)18-11-21-19(20)22(18)13-23-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
Clave InChI |
JOBBEKGWWOSGSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CN=C(N2COCC3=CC=CC=C3)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
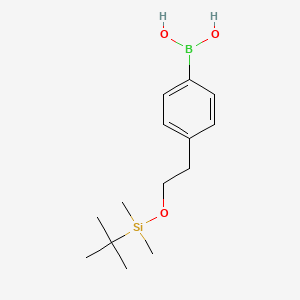
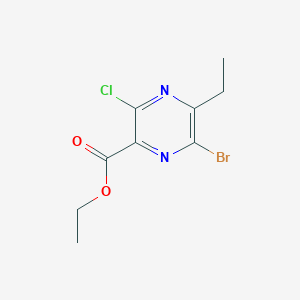
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
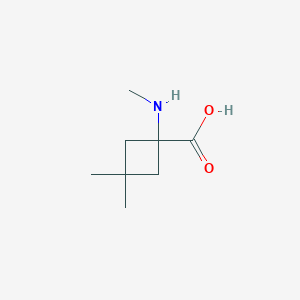
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
